molecular formula C25H27NO2 B018779 (E)-4-Hydroxy-N-desmethyl Tamoxifen CAS No. 110025-28-0

(E)-4-Hydroxy-N-desmethyl Tamoxifen

Cat. No.: B018779
CAS No.: 110025-28-0
M. Wt: 373.5 g/mol
InChI Key: MHJBZVSGOZTKRH-UHFFFAOYSA-N
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Description

  • Mechanism of Action

    Endoxifen, (E)-, also known as E-Endoxifen, is a potent antiestrogen that has been extensively studied for its role in the treatment of estrogen receptor-positive breast cancer . This article will delve into the various aspects of its mechanism of action.

    Target of Action

    Endoxifen’s primary target is the Estrogen Receptor (ER) . It is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group . The ER plays a crucial role in the growth and development of breast cancer, with nearly 80% of tumors classified as ER-positive .

    Mode of Action

    Endoxifen interacts with its target, the ER, in a unique way. It mediates the recruitment of ERα to known target genes differently from other antiestrogens like 4-hydroxy-tamoxifen (4HT) and ICI-182,780 (ICI) . This unique interaction results in changes in the gene expression profiles of cells, even in the presence of clinically relevant concentrations of tamoxifen and its metabolites .

    Biochemical Pathways

    Endoxifen’s action affects several biochemical pathways. Computational analysis revealed protein kinase C beta (PKCβ) and protein kinase B alpha or AKT1 as potential kinases responsible for mediating Endoxifen’s effects on protein phosphorylation .

    Pharmacokinetics

    Endoxifen exhibits high oral bioavailability, with values greater than 67% in rats and greater than 50% in dogs . The terminal elimination half-life and plasma clearance values were 6.3 hours and 2.4 L/h/kg in rats given 2 mg/kg i.v. Endoxifen and 9.2 hours and 0.4 L/h/kg in dogs given 0.5 mg/kg i.v. Endoxifen, respectively .

    Result of Action

    Endoxifen’s action results in significant molecular and cellular effects. It is known to suppress breast cancer growth and progression . It also induces cell cycle arrest and markers of apoptosis at high concentrations .

    Action Environment

    The action of Endoxifen is influenced by environmental factors such as the presence of estrogen and the concentration of tamoxifen and its metabolites . Alterations in Endoxifen concentrations dramatically alter the gene expression profiles of MCF7 cells .

    Biochemical Analysis

    Biochemical Properties

    Endoxifen interacts with several enzymes and proteins. It is a product of the CYP2D6 enzyme-mediated biotransformation of the primary tamoxifen metabolite, N-desmethyltamoxifen . Endoxifen is known to be a potent anti-estrogen . It is also a protein kinase C (PKC) inhibitor . The recruitment of estrogen receptor alpha (ERα) to known target genes by endoxifen differs from that of 4-hydroxy-tamoxifen (4HT) and ICI-182,780 (ICI) .

    Cellular Effects

    Endoxifen has substantial effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In the presence of estrogen, endoxifen alters the gene expression profiles of MCF7 cells . It also induces cell cycle arrest and markers of apoptosis at high concentrations .

    Molecular Mechanism

    Endoxifen exerts its effects at the molecular level through several mechanisms. It binds to estrogen receptors, inhibiting the effects of estrogen on these receptors . This binding interaction is crucial for its anti-estrogenic properties . Endoxifen’s mechanism of action is different from that of 4HT and ICI .

    Temporal Effects in Laboratory Settings

    The effects of Endoxifen change over time in laboratory settings. It has been observed that alterations in endoxifen concentrations dramatically alter the gene expression profiles of MCF7 cells . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

    Dosage Effects in Animal Models

    In animal models, the effects of Endoxifen vary with different dosages. Studies have shown that endoxifen has high oral bioavailability, and therapeutic concentrations were maintained after repeated dosing .

    Metabolic Pathways

    Endoxifen is involved in several metabolic pathways. It is a product of the CYP2D6 enzyme-mediated biotransformation of the primary tamoxifen metabolite, N-desmethyltamoxifen . This metabolic pathway is crucial for the full metabolic activation of tamoxifen .

    Subcellular Localization

    The subcellular localization of Endoxifen and any effects on its activity or function are still being researched. As a potent anti-estrogen, it is expected to localize in areas where estrogen receptors are present

    Preparation Methods

    • E-Endoxifen is produced via the sequential action of cytochrome P450 (CYP) isoforms, including CYP2D6, from tamoxifen.
    • The synthetic routes and reaction conditions for its preparation are well-established, but industrial production methods may vary depending on the manufacturer.
  • Chemical Reactions Analysis

  • Scientific Research Applications

  • Comparison with Similar Compounds

    • E-Endoxifen stands out due to its dual role as an estrogen receptor modulator and PKC inhibitor.
    • Similar compounds include tamoxifen (its precursor), 4-hydroxytamoxifen (another active metabolite), and other SERMs.

    Properties

    IUPAC Name

    4-[1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MHJBZVSGOZTKRH-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C25H27NO2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    373.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    110025-28-0
    Record name 110025-28-0
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (E)-4-Hydroxy-N-desmethyl Tamoxifen
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    (E)-4-Hydroxy-N-desmethyl Tamoxifen
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    (E)-4-Hydroxy-N-desmethyl Tamoxifen
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    (E)-4-Hydroxy-N-desmethyl Tamoxifen
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    (E)-4-Hydroxy-N-desmethyl Tamoxifen
    Reactant of Route 6
    (E)-4-Hydroxy-N-desmethyl Tamoxifen

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